molecular formula C17H13N3O3S2 B2522696 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864856-17-7

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2522696
CAS No.: 864856-17-7
M. Wt: 371.43
InChI Key: ABNXLOWRLUVRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a thiadiazole ring, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzo[d][1,3]dioxole and thiadiazole intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various amines. The reaction conditions usually involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification techniques, and safety protocols to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Its chemical properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-3-(4-isobutylphenyl)acrylamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylphenyl)acetamide

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide stands out due to its combination of a benzo[d][1,3]dioxole moiety and a thiadiazole ring, which imparts unique chemical and biological properties. This structural uniqueness allows for diverse applications and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-15(18-12-6-7-13-14(8-12)23-10-22-13)9-24-17-19-16(20-25-17)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNXLOWRLUVRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.